molecular formula C10H8FNO3 B2485031 methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate CAS No. 1285403-82-8

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate

Cat. No.: B2485031
CAS No.: 1285403-82-8
M. Wt: 209.176
InChI Key: XEEBFBSCNPHZKH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of Action

The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been reported to have antiviral activity, with one derivative showing inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For instance, some indole derivatives have been found to inhibit viral replication in the case of antiviral activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl oxalyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a reaction between 4-fluoroaniline and ethyl oxalyl chloride under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the indole ring structure.

    Hydroxylation and Esterification: The final steps involve hydroxylation and esterification to introduce the hydroxy and ester functional groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-5-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 4-fluoro-5-hydroxy-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-hydroxy-1H-indole-2-carboxylate
  • Methyl 4-bromo-5-hydroxy-1H-indole-2-carboxylate
  • Methyl 4-iodo-5-hydroxy-1H-indole-2-carboxylate

Uniqueness

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)7-4-5-6(12-7)2-3-8(13)9(5)11/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEBFBSCNPHZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285403-82-8
Record name methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
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